Evidence 1: Comparative Orthogonal Stability for Fmoc/tBu SPPS Workflows
Fmoc-Leucine NCA is compatible with standard Fmoc/tBu solid-phase peptide synthesis (SPPS) due to the acid stability of the Fmoc group, a property not shared by Boc-based UNCA comparators. In contrast, Boc-protected UNCAs require a final cleavage with highly toxic hydrofluoric acid (HF) which is incompatible with many resins and automated synthesizers, thus limiting their utility in modern Fmoc-based workflows [1].
| Evidence Dimension | Compatibility with Fmoc/tBu SPPS |
|---|---|
| Target Compound Data | Stable to trifluoroacetic acid (TFA) used for side-chain deprotection. |
| Comparator Or Baseline | Boc-Leucine NCA (baseline): Requires HF for final cleavage; incompatible with Fmoc/tBu strategy. |
| Quantified Difference | Qualitative orthogonal stability advantage. |
| Conditions | Standard Fmoc-based SPPS conditions. |
Why This Matters
This orthogonal stability allows integration into high-throughput, automated peptide synthesizers, making it a practical choice for industrial-scale peptide production.
- [1] Iris Biotech. Boc versus Fmoc for Solid Phase Peptide Synthesis. View Source
